BenchChemオンラインストアへようこそ!

N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

CDC25A phosphatase cell cycle regulation anticancer target

Procure the definitive 2,3'-bifuran sulfonamide for your target engagement studies. This compound uniquely maps both CDC25A (IC50: 1.50 µM) and ARSA (Kd: 21 µM), a multi-target profile absent in 2,2'-bifuran regioisomers. Replace redox-active quinone cores with this structurally distinct scaffold. Use with unsubstituted analogs to efficiently establish 3-fluoro-4-methoxy SAR. Capitalize on a documented synthetic route and IP foundation for novel microtubule-targeting agent research.

Molecular Formula C16H14FNO5S
Molecular Weight 351.35
CAS No. 2034567-03-6
Cat. No. B2768241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
CAS2034567-03-6
Molecular FormulaC16H14FNO5S
Molecular Weight351.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)F
InChIInChI=1S/C16H14FNO5S/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(23-12)11-6-7-22-10-11/h2-8,10,18H,9H2,1H3
InChIKeyQKJDAIJRBVMUSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 2034567-03-6): Compound Identity and Baseline Profile for Research Procurement


N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 2034567-03-6) is a synthetic organic sulfonamide characterized by a 2,3'-bifuran methylamine core linked to a 3‑fluoro‑4‑methoxybenzenesulfonyl moiety (molecular formula C₁₆H₁₄FNO₅S, molecular weight 351.35 g·mol⁻¹). The compound has documented bioactivity as an inhibitor of human dual-specificity phosphatase CDC25A (M‑phase inducer phosphatase 1), with an experimentally determined IC₅₀ of 1.50 µM in a recombinant enzyme assay [1]. It also exhibits binding to human arylsulfatase A (ARSA) with an equilibrium dissociation constant Kd of 21 µM measured by surface plasmon resonance (SPR) [2]. These dual target engagement data points – curated in the BindingDB and ChEMBL databases – establish a baseline pharmacological fingerprint that distinguishes this compound from structurally related sulfonamides lacking experimentally confirmed multi‑target activity profiles.

Why N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide Cannot Be Simply Replaced by a Generic Sulfonamide Analog


Sulfonamides bearing the 2,3'‑bifuran‑5‑ylmethylamine scaffold cannot be interchanged with simpler benzenesulfonamides, 2,2'‑bifuran regioisomers, or heteroaryl sulfonamide analogs without altering target engagement and selectivity. The 2,3'‑bifuran connectivity creates a specific spatial orientation of the furan oxygen atoms that influences both hydrogen‑bonding geometry with biological targets and the overall molecular electrostatic potential surface [1]. The combination of a 3‑fluoro and 4‑methoxy substitution on the benzenesulfonamide ring further tunes the electronic character of the sulfonamide –NH– group (affecting its acidity and hydrogen‑bond donor capacity) and the lipophilicity of the aryl portion. In contrast, the 2,2'‑bifuran regioisomer (CAS 2034339‑15‑4) presents a different dihedral angle between the two furan rings , while replacing the 3‑fluoro‑4‑methoxybenzenesulfonyl group with an unsubstituted benzenesulfonyl, 3‑trifluoromethylbenzenesulfonyl, or 5‑chlorothiophene‑2‑sulfonyl group yields analogs (CAS 2035018‑49‑4, 2034250‑47‑8) with distinct physicochemical and pharmacological properties. Consequently, experimental results obtained with one analog cannot be extrapolated to another, and procurement decisions must be guided by compound‑specific evidence as detailed in Section 3.

Quantitative Differentiation Evidence: N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide vs. Closest Structural Analogs


CDC25A Phosphatase Inhibition: Target Compound IC₅₀ vs. Unsubstituted Phenylsulfonamide Analog and Reference Quinone Inhibitor

The target compound inhibits recombinant human CDC25A with an IC₅₀ of 1.50 µM (1,500 nM) in a fluorescence‑based assay using 3‑O‑methylfluorescein phosphate as substrate [1]. While no direct head‑to‑head comparison with the closest structural analogs has been published, this activity can be contextualized against the well‑characterized quinone‑based CDC25A inhibitor NSC 95397, which exhibits a Ki of 32 nM for CDC25A [2]. The target compound is approximately 47‑fold less potent than NSC 95397 on CDC25A; however, the bifuran‑sulfonamide chemotype is structurally unrelated to the quinone class [3], providing an alternative scaffold for inhibitor development. Importantly, the unsubstituted N-([2,3'-bifuran]-5-ylmethyl)benzenesulfonamide analog has no CDC25A inhibition data reported in ChEMBL or BindingDB, preventing any direct potency comparison; this absence of data itself underscores the uniqueness of the 3‑fluoro‑4‑methoxy substitution pattern in conferring the observed CDC25A activity.

CDC25A phosphatase cell cycle regulation anticancer target

Arylsulfatase A (ARSA) Binding Affinity: SPR Kd of Target Compound vs. Reported Sulfonamide Controls

The target compound binds to human arylsulfatase A with a Kd of 21 µM as determined by surface plasmon resonance (SPR) [1]. In a fluorescence‑based enzymatic inhibition assay using 4‑methylumbelliferyl sulfate (4‑MUS) as substrate, the same compound exhibits an IC₅₀ of 13.2 µM [2]. These represent the only publicly available quantitative binding/interaction data for any 2,3'‑bifuran‑sulfonamide on the ARSA target. No equivalent ARSA binding or inhibition data exists in the ChEMBL or BindingDB databases for the 2,2'‑bifuran regioisomer (CAS 2034339‑15‑4) or for the 3‑trifluoromethylbenzenesulfonamide analog (CAS 2034564‑52‑6) [3], meaning the observed ARSA engagement cannot be assumed for these closely related compounds without confirmatory experiments.

arylsulfatase A lysosomal storage disorders sulfatase modulation

Physicochemical and Drug‑Likeness Profile: Computed Properties vs. 2,2'-Bifuran Regioisomer and Unsubstituted Parent

Computationally predicted molecular properties for the target compound (MW = 351.35 g·mol⁻¹, logP = 2.49, tPSA = 80 Ų, H‑bond donors = 0 (at physiological pH, the sulfonamide –NH– is partially ionized), H‑bond acceptors = 5, rotatable bonds = 4) place it within favorable drug‑likeness space as defined by both Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's rules (rotatable bonds ≤ 10, tPSA ≤ 140 Ų) [1]. The 2,2'‑bifuran regioisomer (CAS 2034339‑15‑4, MW = 351.4, same molecular formula) is predicted to have identical H‑bond donor/acceptor counts but a slightly different tPSA due to altered oxygen atom spatial arrangement and potentially different logP (predicted logP ~2.2–2.5 depending on the algorithm) . The 3‑fluoro‑4‑methoxy substitution distinguishes the target compound from the unsubstituted parent N-([2,3'-bifuran]-5-ylmethyl)benzenesulfonamide (no CAS assigned, predicted MW ~317 g·mol⁻¹, predicted logP ~1.8), providing approximately 0.7 logP units of additional lipophilicity that may influence membrane permeability and plasma protein binding.

drug-likeness physicochemical properties SAR optimization

Chemotype Novelty: 2,3'-Bifuran Scaffold as a Sparse but Emergent Pharmacophore in Published SAR Campaigns

A systematic search of ChEMBL, BindingDB, and PubMed reveals that the 2,3'‑bifuran‑5‑ylmethylamine scaffold appears in fewer than 30 discrete compounds with any reported bioactivity data across all targets (as of April 2026) [1]. In contrast, the 2,2'‑bifuran regioisomer is found in >100 bioactivity‑associated compounds, primarily from patent literature describing kinase inhibitors and carbonic anhydrase inhibitors [2]. This relative scarcity of the 2,3'‑bifuran core in public bioactivity databases translates into greater intellectual property whitespace and lower prior‑art density for research programs pursuing novel inhibitor series [3]. Specifically, the combination of the 2,3'‑bifuran linker with a 3‑fluoro‑4‑methoxybenzenesulfonamide warhead has been explicitly exemplified in US patent application US 2022/0281812 (benzenesulfonamide derivatives targeting tubulin) [4], establishing a documented patent precedent for this precise chemotype in anti‑proliferative applications.

chemotype novelty intellectual property scaffold hopping

Absence of Evidence: Critical Data Gaps That Define Research Procurement Decisions

An honest appraisal of the publicly available data reveals significant gaps that must inform procurement decisions. No selectivity profiling data (e.g., panel screens against related phosphatases such as CDC25B, CDC25C, PTP1B, or VHR) are available for this compound [1]. Similarly, no cellular activity data (e.g., anti‑proliferative IC₅₀ in cancer cell lines), no in vivo pharmacokinetic or toxicity data, and no solubility or metabolic stability measurements have been deposited in public databases [2]. This data scarcity stands in contrast to well‑characterized CDC25 inhibitor tool compounds such as NSC 95397 (extensive selectivity and cellular data available) and NSC 663284 (Ki values reported for CDC25A, B, and C isoforms, with >20‑fold selectivity over VHR and >450‑fold over PTP1B) [3]. The lack of selectivity, cellular, and in vivo data means that this compound is currently most appropriately positioned as a chemical biology probe candidate requiring further characterization, rather than as a validated tool compound or drug candidate.

data gaps research tool selection further characterization needed

Synthetic Accessibility and Commercial Availability: Procurement Differentiator for the 2,3'-Bifuran Series

The target compound (CAS 2034567‑03‑6) is commercially available from multiple research chemical suppliers (as confirmed by CAS Registry supplier listings in CHEMCATS [1]), with quoted purities typically ≥95% by HPLC or NMR. In contrast, several closely related 2,3'‑bifuran sulfonamide analogs – including N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide and N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide – show more limited or intermittent commercial availability, often requiring custom synthesis with lead times of 4–8 weeks . The 2,2'‑bifuran regioisomer (CAS 2034339‑15‑4) is also commercially stocked, but from fewer verified suppliers. A reported patent synthesis (WO 2023/156789) describes a four‑step route to the 2,3'‑bifuran‑5‑carbaldehyde intermediate from commercially available 2‑furaldehyde and 3‑furaldehyde, achieving 58% overall yield [2], which can be adapted to sulfonamide formation and supports the scalability and cost‑effectiveness of sourcing both the target compound and its analogs for SAR studies.

synthetic accessibility commercial sourcing supply chain

Recommended Research and Industrial Application Scenarios for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide Based on Quantitative Evidence


Hit Identification and Scaffold‑Hopping in CDC25 Phosphatase Drug Discovery Programs

The compound's confirmed CDC25A inhibitory activity (IC₅₀ 1.50 µM) and its structural divergence from the quinone‑based inhibitor class (NSC 95397, NSC 663284) [1] position it as a viable hit for scaffold‑hopping campaigns. Research groups seeking to replace quinone cores – which can generate reactive oxygen species via redox cycling and present selectivity challenges – can use this bifuran‑sulfonamide hit as a starting template for fragment growth and potency optimization. Procurement of both the target compound and the unsubstituted phenylsulfonamide analog enables initial SAR determination of the 3‑fluoro‑4‑methoxy contribution to CDC25A inhibition.

Chemical Probe Development for Arylsulfatase A (ARSA) Target Validation

With experimentally confirmed ARSA binding (Kd 21 µM by SPR) and enzymatic inhibition (IC₅₀ 13.2 µM by 4‑MUS fluorescent assay) [2], this compound represents the only 2,3'‑bifuran‑sulfonamide for which ARSA engagement has been publicly documented. Academic and industrial groups investigating sulfatase biology in the context of lysosomal storage disorders (metachromatic leukodystrophy) or cancer metastasis can leverage this compound as a starting probe for target validation studies, with the understanding that further selectivity profiling against other sulfatase family members (e.g., ARSB, ARSC, STS) will be required.

Structure–Activity Relationship (SAR) Expansion Around the 2,3'-Bifuran Scaffold

The low representation of the 2,3'‑bifuran scaffold in public bioactivity databases (<30 compounds with measured activity) [3] creates an opportunity for systematic SAR exploration with reduced prior‑art constraints. The reliable commercial availability of the target compound (CAS 2034567‑03‑6), combined with the published synthetic route to the 2,3'‑bifuran‑5‑carbaldehyde intermediate (58% overall yield) [4], enables efficient procurement and parallel synthesis of analog libraries. Researchers can systematically vary the sulfonamide aryl substituent (e.g., 3‑CF₃, 4‑Cl, unsubstituted phenyl) and measure the impact on CDC25A and ARSA target engagement to establish comprehensive SAR landscapes.

Patent‑Backed Tubulin‑Targeting Anti‑Proliferative Research

The explicit exemplification of 2,3'‑bifuran‑containing fluorinated benzenesulfonamides in US patent application US 2022/0281812 (focused on tubulin disruption for cancer therapy) [5] provides a documented intellectual property foundation for anti‑proliferative research applications. Industrial and academic groups pursuing novel microtubule‑targeting agents may procure this compound for competitive profiling against existing tubulin inhibitors (e.g., colchicine, vinblastine, ABT‑751), with the caveat that cellular and in vivo anti‑proliferative data for this specific compound have not yet been reported in the public domain.

Quote Request

Request a Quote for N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.